molecular formula C16H10ClF4N3O4 B2411747 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate CAS No. 882747-42-4

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate

Cat. No.: B2411747
CAS No.: 882747-42-4
M. Wt: 419.72
InChI Key: LFALKYLYPDZMFU-CFRMEGHHSA-N
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Description

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine structure. The chloro and trifluoromethyl groups are introduced through halogenation reactions, while the anilino and carbonyl groups are added through subsequent substitution reactions. The final step involves the formation of the iminoacetate moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyridines and anilines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both chloro and trifluoromethyl groups on the pyridine ring. Similar compounds include:

  • 2-Chloro-5-(trifluoromethyl)pyridine: Lacks the anilino and carbonyl groups.

  • Methyl 2-(2-fluoroanilino)acetate: Lacks the pyridine ring and halogen substituents.

  • 2-(3-Chloro-5-(trifluoromethyl)pyridinyl)acetate: Lacks the anilino and carbonyl groups.

Properties

IUPAC Name

methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2-fluorophenyl)carbamoyloxyimino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF4N3O4/c1-27-14(25)13(12-9(17)6-8(7-22-12)16(19,20)21)24-28-15(26)23-11-5-3-2-4-10(11)18/h2-7H,1H3,(H,23,26)/b24-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFALKYLYPDZMFU-CFRMEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC(=O)NC1=CC=CC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\OC(=O)NC1=CC=CC=C1F)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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